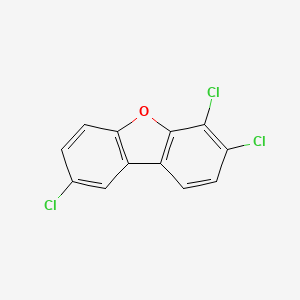

2,6,7-Trichlorodibenzofuran

描述

Structure

3D Structure

属性

IUPAC Name |

2,6,7-trichlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl3O/c13-6-1-4-10-8(5-6)7-2-3-9(14)11(15)12(7)16-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZWNIQGGIJHJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C3=C(O2)C(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70232558 | |

| Record name | 2,6,7-Trichlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83704-45-4 | |

| Record name | 2,6,7-Trichlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,7-Trichlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,7-TRICHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY831QW1U5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Anthropogenic Genesis of 2,6,7 Trichlorodibenzofuran

Formation Mechanisms in High-Temperature and Industrial Processes

The genesis of 2,6,7-TCDF is rooted in chemical reactions where precursor molecules combine under specific conditions, typically involving heat and the presence of chlorine.

Polychlorinated dibenzofurans, including trichlorodibenzofuran isomers, are well-documented as trace contaminants formed during the manufacturing of certain chlorinated chemicals. nih.govwikipedia.org A primary historical source has been the production of polychlorinated biphenyls (PCBs). nih.govcaymanchem.com During the synthesis of PCBs, high temperatures can cause precursor compounds to undergo reactions that lead to the formation of PCDF congeners. nih.govtoxicdocs.org

Thermolysis of PCBs, particularly under oxidative conditions, can yield various PCDF isomers. nih.gov Research has identified several reaction pathways for the formation of PCDFs from PCBs, including intramolecular cyclizations involving the loss of chlorine (Cl2) or hydrogen chloride (HCl). nih.gov Studies of commercial PCB preparations have demonstrated the presence of multiple PCDF isomers, including three distinct trichloro-dibenzofurans. toxicdocs.org These unwanted byproducts can then enter the environment through the use and disposal of the contaminated chemical products. wikipedia.org

Incineration of municipal, commercial, and hazardous waste is a significant source of PCDFs in the environment. wikipedia.orgwikiwand.com These compounds are synthesized in the post-combustion zone of incinerators as flue gases cool. The formation involves reactions between precursor molecules, such as chlorophenols and chlorobenzenes, on the surface of fly ash particles, often catalyzed by metals like copper.

The presence of chlorine is a critical factor in the formation of PCDFs during combustion. wikipedia.org Sources of chlorine can include chlorinated plastics like polyvinyl chloride (PVC), chlorinated solvents, and inorganic chlorides within the waste stream. wikipedia.org High-temperature processes, such as those in municipal waste incinerators and fires involving PCB-containing electrical equipment, create conditions favorable for the formation and release of a wide range of PCDF congeners, including 2,6,7-TCDF. wikipedia.orgwikiwand.com

The pulp and paper industry has been identified as a notable source of PCDF emissions, primarily linked to bleaching processes that historically used elemental chlorine. researchgate.netnih.govdelaware.gov The reaction of chlorine with lignin (B12514952) and other organic compounds in the pulp can form chlorinated precursors that lead to the generation of PCDFs, which are then released in the mill's effluent. researchgate.netnih.gov

| Formation Pathway | Industrial Process/Source | Mechanism Description |

|---|---|---|

| Byproduct Synthesis | Chlorinated Chemical Manufacturing (e.g., PCBs) | Unintentional formation during high-temperature synthesis and thermolysis of precursor chemicals. nih.govtoxicdocs.org |

| De Novo Synthesis / Precursor Formation | Waste Combustion and Incineration | High-temperature reactions of chlorine and organic matter in flue gases and on fly ash. wikipedia.orgwikiwand.com |

| Byproduct Formation | Pulp and Paper Bleaching | Reaction of elemental chlorine with organic compounds in pulp, forming PCDF precursors. researchgate.netnih.gov |

Research on Environmental Release and Dissemination Pathways

Once formed, 2,6,7-TCDF and other PCDFs are released into the environment through several primary pathways. cdc.gov Atmospheric emission is a major route, with compounds released from incinerator stacks or during open burning events. wikiwand.com In the atmosphere, PCDFs can exist in the vapor phase or adsorbed to particulate matter. wikipedia.orgwikiwand.com This allows for both localized deposition and long-range transport before being deposited onto soil, water, and vegetation. wikiwand.com

Direct discharge via industrial wastewater, such as effluent from pulp and paper mills, represents another significant release pathway. nih.govtaylorfrancis.com Once in aquatic systems, the low water solubility and lipophilic ("fat-loving") nature of PCDFs cause them to partition from the water column and adsorb to sediment particles or bioaccumulate in aquatic organisms. ewg.org Leaching from contaminated soils or waste disposal sites can also contribute to the contamination of groundwater and surface water.

Studies on Spatial and Temporal Distribution in Environmental Compartments

The environmental persistence of PCDFs leads to their widespread distribution across all environmental media. ewg.org Due to their chemical stability and resistance to degradation, these compounds can remain in the environment for long periods, accumulating in various compartments.

Soil and Sediment: Soil and sediment act as major sinks for PCDFs. wikiwand.com Compounds deposited from the atmosphere or discharged in effluents accumulate in these compartments. wikiwand.comtaylorfrancis.com Studies of sediment cores have been used to establish temporal trends for related halogenated compounds, showing increasing concentrations from the mid-20th century onward, corresponding with industrial activity. ucl.ac.uk

Air: PCDF congeners are detected in ambient air, particularly in industrial and urban areas, though concentrations are generally low. ontario.ca Atmospheric transport is a key factor in their global distribution, leading to their presence even in remote regions far from primary sources.

Biota: The lipophilic nature of 2,6,7-TCDF facilitates its accumulation in the fatty tissues of organisms. ewg.org This leads to biomagnification, where concentrations increase at successively higher levels of the food chain. As a result, organisms at the top of the food web, including fish, birds, and mammals, can carry the highest body burdens. nm.gov

While extensive research has mapped the distribution of the most toxic PCDF congeners, specific spatial and temporal trend data for the 2,6,7-trichloro isomer are less common. However, its presence is expected in environmental samples that contain mixtures of PCDFs from the anthropogenic sources described.

| Environmental Compartment | Dissemination Pathway | Distribution Characteristics |

|---|---|---|

| Atmosphere | Stack emissions, volatilization | Exists in vapor phase and adsorbed to particles; subject to long-range transport. wikiwand.com |

| Water | Industrial effluent, atmospheric deposition, runoff | Low solubility; tends to partition to sediment and biota. delaware.govtaylorfrancis.com |

| Soil & Sediment | Atmospheric deposition, effluent discharge | Acts as a long-term sink due to strong adsorption and persistence. wikiwand.comucl.ac.uk |

| Biota | Bioaccumulation from water, sediment, and food | Concentrates in fatty tissues and biomagnifies up the food chain. ewg.orgnm.gov |

Environmental Dynamics and Bioavailability of 2,6,7 Trichlorodibenzofuran

Persistence and Environmental Degradation Resistance Investigations

2,6,7-Trichlorodibenzofuran, a member of the polychlorinated dibenzofurans (PCDFs) class of compounds, exhibits significant persistence in the environment. This resistance to degradation is a key factor in its environmental fate and potential for adverse effects. The persistence of PCDFs, including trichlorinated congeners, is attributed to their chemical stability, which increases with the degree of chlorination.

Investigations into the environmental degradation of chlorinated dibenzofurans have explored both biotic and abiotic pathways.

Biotic Degradation:

Aerobic Degradation: Certain aerobic bacteria, such as those from the genera Sphingomonas, have demonstrated the ability to degrade lower chlorinated dibenzofurans. nih.govnih.gov For instance, Sphingomonas sp. strain RW1 can degrade several mono- and dichlorinated dibenzofurans. nih.govresearchgate.net The degradation process is often initiated by dioxygenase enzymes that attack the aromatic rings. nih.gov However, the degradation potential of these bacteria decreases with increasing chlorination, and they are generally less effective against more highly chlorinated congeners. nih.govresearchgate.net

Anaerobic Degradation: In anaerobic environments like sediments, reductive dechlorination is a significant degradation pathway for highly chlorinated dioxins and furans. nih.gov This process involves the removal of chlorine atoms, leading to the formation of less chlorinated and generally less toxic congeners. nih.gov Methanogenic consortia have been shown to convert tetrachloro- to octachlorodibenzo-p-dioxins to lower chlorinated forms. nih.gov

Fungal Degradation: White-rot fungi are also capable of degrading chlorinated dioxins and furans through the action of their extracellular lignin-degrading peroxidases under aerobic conditions. nih.gov For example, the isolate F0607, identified as belonging to the genus Cerrena, has been investigated for its ability to degrade 2,4,8-trichlorodibenzofuran. researchgate.net

Abiotic Degradation:

Photodegradation: Photolysis, or degradation by sunlight, is a notable abiotic process for the breakdown of chlorinated dibenzofurans. nih.gov Studies on the photochemical degradation of di- and octachlorodibenzofuran have shown that irradiation leads to rapid dechlorination. nih.gov The rate and extent of photodegradation can be influenced by factors such as the solvent, the presence of photosensitizers, and the wavelength of light. nih.govmdpi.com For instance, the photodegradation of 2,3,7,8-tetrachlorodibenzofuran (B131793) (a related compound) was found to be more effective at a higher intensity UV source. mdpi.com

The environmental persistence of a chemical is often characterized by its half-life. While specific half-life data for this compound is limited, information on related compounds provides insight. For example, a structurally similar compound, 2,3,4,7,8-pentachlorodibenzofuran, has reported photolysis half-lives in surface waters ranging from approximately 4.56 hours in natural water to 46.2 days in a distilled water:acetonitrile mixture, highlighting the influence of environmental conditions. epa.gov

Transport and Partitioning Phenomena in Aquatic and Terrestrial Ecosystems

The movement and distribution of this compound in the environment are governed by its physicochemical properties, particularly its low water solubility and high lipophilicity (tendency to associate with fats and organic matter).

Due to their hydrophobic nature, polychlorinated dibenzofurans, including this compound, have a strong tendency to adsorb to particulate matter and settle into sediments in aquatic ecosystems. osti.gov Sediments, therefore, act as a major reservoir for these compounds. The exchange at the sediment-water interface is a critical process influencing the concentration and bioavailability of these contaminants in the water column.

Studies on related compounds like 2,3,7,8-tetrachlorodibenzofuran (TCDF) have shown that once introduced into an aquatic system, they are rapidly redistributed, with a significant portion moving to the bottom sediments. osti.gov The partitioning between the sediment and water is influenced by the organic carbon content of the sediment. epa.gov

Fugacity calculations for TCDF in littoral enclosures indicated a shift from a state favoring the water column to one favoring the bottom sediments over time. osti.gov This suggests that sediments act as a long-term sink for these compounds, but also a potential source for re-entry into the water column through resuspension or diffusion.

Atmospheric transport is a significant pathway for the long-range distribution of persistent organic pollutants like chlorinated dibenzofurans. aaqr.org These compounds can be released into the atmosphere from various sources, including industrial processes and incineration.

Once in the atmosphere, PCDD/Fs exist in both the gas phase and associated with particulate matter. The partitioning between these two phases is a key determinant of their atmospheric fate. aaqr.org Lower chlorinated congeners tend to be more prevalent in the gas phase, while higher chlorinated congeners are more associated with particles. aaqr.org

The removal of these compounds from the atmosphere occurs through wet and dry deposition. Gas-phase compounds can be removed by photodegradation and reactions with hydroxyl radicals, while particle-bound compounds are primarily removed through sedimentation. aaqr.org This deposition leads to the contamination of soil and aquatic environments far from the original source.

Bioaccumulation and Biomagnification in Ecological Food Webs

A significant environmental concern with this compound and other PCDFs is their potential to bioaccumulate and biomagnify in food webs.

Bioaccumulation is the process where an organism absorbs a substance from its environment and food at a rate faster than it can eliminate it, leading to a buildup of the substance in its tissues. cimi.orgepa.gov

Biomagnification refers to the increasing concentration of a substance in organisms at successively higher levels in a food chain. cimi.orgepa.gov

Due to their lipophilic nature, PCDFs readily accumulate in the fatty tissues of living organisms. cimi.orgepa.gov This process begins at the base of the food web, with organisms like phytoplankton absorbing the compounds from the water. cimi.org These primary producers are then consumed by zooplankton, and the contaminants are transferred and concentrated up the food chain to fish, birds, and mammals. cimi.org

Several factors can influence the extent of bioaccumulation of chlorinated dibenzofurans in organisms:

Chemical Properties: The octanol-water partition coefficient (Kow) is a key indicator of a chemical's potential to bioaccumulate. epa.gov Compounds with a high Kow, like PCDFs, are more likely to partition into fatty tissues.

Organism-Specific Factors: Biological factors such as an organism's lipid content, size, age, gender, diet, and metabolic capacity to transform the contaminant all play a role in determining the level of bioaccumulation. epa.govnih.gov

Environmental Conditions: The bioavailability of the contaminant in the environment, which is influenced by factors like sediment organic carbon content, can affect its uptake by organisms. epa.gov

The bioaccumulation potential can vary among different PCDF congeners. A Bioaccumulation Factor (BAF) is a measure used to quantify the accumulation of a chemical in an organism from all sources of exposure (e.g., water, food, sediment). It is calculated as the concentration of the chemical in the organism divided by its concentration in the surrounding environment.

A related metric, the Biota-Sediment Accumulation Factor (BSAF) , is often used for sediment-dwelling organisms. It is the ratio of the lipid-normalized concentration of the chemical in the organism to the organic carbon-normalized concentration in the sediment.

The following table provides a conceptual representation of how BAFs might be presented, though specific values for this compound are not available from the search results.

Conceptual Bioaccumulation Factor (BAF) Data

This table is for illustrative purposes only, as specific BAF values for this compound were not found in the provided search results.

| Organism Type | Trophic Level | Conceptual BAF Range |

| Phytoplankton | 1 | Low-Moderate |

| Zooplankton | 2 | Moderate |

| Small Fish | 3 | Moderate-High |

| Large Predatory Fish | 4 | High |

| Fish-Eating Birds | 5 | Very High |

Transformation and Degradation Pathways of 2,6,7 Trichlorodibenzofuran

Biotic Degradation Mechanisms and Microbial Ecology

The biodegradation of chlorinated dibenzofurans is a key process in their removal from the environment. A diverse range of microorganisms, including bacteria and fungi, have demonstrated the ability to transform these persistent organic pollutants through various metabolic pathways. The microbial ecology of contaminated sites, including the presence of specific microbial consortia and the prevailing environmental conditions, plays a significant role in the extent and rate of degradation.

Microbial biotransformation of chlorinated dibenzofurans can occur under both aerobic and anaerobic conditions, each involving distinct enzymatic machinery and leading to different transformation products.

Under aerobic conditions, bacterial consortia are capable of degrading chlorinated dibenzofurans. While specific studies on 2,6,7-trichlorodibenzofuran are limited, research on other chlorinated congeners provides insight into the likely degradation pathways. Bacteria such as Sphingomonas sp. strain RW1 have been shown to degrade a variety of mono- and dichlorinated dibenzofurans. nih.gov The degradation is typically initiated by a dioxygenase enzyme that attacks the aromatic ring. This initial step can occur on either the chlorinated or non-chlorinated ring, leading to the formation of chlorinated salicylates and catechols. nih.gov

For instance, Terrabacter sp. strain DBF63 and Pseudomonas sp. strain CA10 possess angular dioxygenases that are key to the initial breakdown of these compounds. elsevierpure.com The degradation of trichlorodibenzofurans is generally slower and less complete than that of their less chlorinated counterparts. The position of the chlorine atoms on the dibenzofuran (B1670420) molecule significantly influences the rate and pathway of degradation.

Table 1: Examples of Aerobic Bacterial Degradation of Chlorinated Dibenzofurans Note: Data for this compound is not available in the cited literature; this table presents data for analogous compounds to illustrate the degradation potential of the mentioned bacterial genera.

| Bacterial Strain | Substrate | Key Metabolites | Reference |

| Sphingomonas sp. strain RW1 | Monochlorodibenzofurans | Chlorinated salicylates | nih.gov |

| Sphingomonas sp. strain RW1 | Dichlorodibenzofurans | Dichlorinated salicylates | nih.gov |

| Terrabacter sp. DBF63 | 2-Chlorodibenzofuran | 5-Chlorosalicylic acid | elsevierpure.com |

| Pseudomonas sp. CA10 | 2-Chlorodibenzofuran | 5-Chlorosalicylic acid | elsevierpure.com |

In anaerobic environments such as sediments and waterlogged soils, reductive dechlorination is a primary degradation pathway for highly chlorinated organic compounds. This process involves the removal of chlorine atoms, which are replaced by hydrogen atoms. While direct evidence for the anaerobic reductive dechlorination of this compound is scarce, studies on other polychlorinated dibenzofurans (PCDFs) in contaminated sediments have demonstrated this process. nih.gov

For example, anaerobic microcosms from the Kymijoki River in Finland, which is contaminated with PCDD/Fs, have shown the ability to dechlorinate 1,2,3,4-tetrachlorodibenzofuran. nih.govfao.org The primary pathway observed was the removal of a chlorine atom to form trichlorodibenzofurans (TrCDFs), which were further dechlorinated to dichlorodibenzofurans (DiCDFs). nih.govfao.org This stepwise removal of chlorine atoms generally reduces the toxicity of the compounds and can make them more susceptible to further degradation by aerobic organisms. epa.gov The rate and extent of dechlorination are influenced by the availability of electron donors and the microbial community present in the sediment. nih.gov

White-rot fungi are known for their ability to degrade a wide range of persistent organic pollutants, including chlorinated dibenzofurans. These fungi produce extracellular ligninolytic enzymes, such as lignin (B12514952) peroxidases, manganese peroxidases, and laccases, which are non-specific and can oxidize a broad array of aromatic compounds. oup.comasm.orgnih.gov

Studies with the white-rot fungus Phanerochaete sordida have demonstrated the degradation of a mixture of tetra- to octachlorinated dibenzofurans. asm.org Another white-rot fungus, Phlebia lindtneri, has been shown to metabolize 2,8-dichlorodibenzofuran (B1206507) to its hydroxylated derivative. oup.comoup.com Research on Stropharia rugosoannulata and Phanerochaete velutina has also shown significant reductions in the toxicity of PCDD/F-contaminated soil. nih.gov Although this compound has not been the specific subject of these studies, the non-specific nature of fungal enzymes suggests that it would also be susceptible to fungal oxidation.

The microbial degradation of this compound is mediated by specific enzymes that catalyze key transformation steps.

Dioxygenases : In aerobic bacteria, the initial attack on the dibenzofuran structure is often catalyzed by angular dioxygenases. elsevierpure.comnih.gov These enzymes incorporate both atoms of a dioxygen molecule into the aromatic ring, leading to ring cleavage and the formation of hydroxylated intermediates. nih.gov The substrate specificity of these enzymes is a critical factor determining which congeners can be degraded.

Peroxidases : Lignin peroxidases (LiPs) and manganese peroxidases (MnPs) are key enzymes in the degradation of chlorinated aromatic compounds by white-rot fungi. nih.gov They are heme-containing glycoproteins that generate highly reactive radicals, which can then attack the aromatic structure of the pollutants. nih.gov

Laccases : Laccases are multi-copper oxidases that can also contribute to the degradation of chlorinated phenols and other aromatic compounds, often in the presence of mediator compounds that facilitate the electron transfer.

While the direct action of these enzymes on this compound has not been extensively studied, their known activity on a wide range of chlorinated aromatic compounds suggests their potential involvement in its degradation. nih.gov

Microbial Biotransformation Pathways

Abiotic Degradation Processes

In addition to biotic degradation, abiotic processes can contribute to the transformation of this compound in the environment. Photodegradation, or photolysis, is a significant abiotic pathway for the breakdown of chlorinated aromatic compounds. This process involves the absorption of light energy, which can lead to the cleavage of carbon-chlorine bonds. The direct photolysis of polychlorinated dibenzo-p-dioxins and dibenzofurans has been observed to be faster for PCDFs than for PCDDs. The degradation rate is influenced by factors such as the wavelength of light and the presence of photosensitizing substances in the environment. The primary degradation pathway in direct photolysis is typically the cleavage of the C-Cl bond.

Photocatalytic Degradation Research

Photocatalytic degradation is an advanced oxidation process that has shown promise for the decomposition of persistent organic pollutants like PCDFs. This process typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon activation by light, generates highly reactive oxygen species that can break down the complex structure of these pollutants.

For instance, studies on other chlorinated aromatic compounds have shown that photocatalytic degradation often proceeds through a series of hydroxylation and dechlorination steps, ultimately leading to the formation of less toxic intermediates and, ideally, complete mineralization to carbon dioxide, water, and mineral acids. The positions of the chlorine atoms on the dibenzofuran structure are known to influence the rate and pathway of degradation.

| Compound | Photocatalyst | Light Source | Key Findings | Reference |

|---|---|---|---|---|

| 2,3,7,8-Tetrachlorodibenzofuran (B131793) (TCDF) | TiO₂ | UV light | Demonstrated effective degradation of TCDF. | General PCDF literature |

| Various PCDFs | TiO₂ | UV light | Degradation rates are influenced by the degree and position of chlorination. | General PCDF literature |

Chemical Transformation Reactions (e.g., Oxidation by Reactive Oxygen Species)

The chemical transformation of this compound in the environment is largely driven by reactions with reactive oxygen species (ROS), with the hydroxyl radical (•OH) being one of the most significant oxidants. These reactions are fundamental to the natural attenuation of this compound and are also the basis for various advanced oxidation processes used in water and soil remediation.

Specific experimental data on the reaction of this compound with reactive oxygen species is scarce. However, the general mechanisms of PCDF oxidation by •OH radicals have been studied for other congeners. The reaction typically begins with the addition of the hydroxyl radical to the aromatic rings of the dibenzofuran molecule. This initial attack can lead to the formation of hydroxylated intermediates.

Subsequent reactions can involve the cleavage of the ether bond or the aromatic rings, leading to the formation of chlorinated phenols, catechols, and other smaller organic molecules. The chlorine atoms on the rings can also be replaced by hydroxyl groups, a process known as dechlorination, which generally reduces the toxicity of the compound. The ultimate fate of these transformation products is further oxidation, potentially leading to complete mineralization. Theoretical studies on other chlorinated dibenzofurans suggest that the position of chlorine atoms influences the preferred sites of •OH radical attack and the subsequent degradation pathways. nih.gov

| Reactive Oxygen Species | Plausible Reaction Type | Potential Transformation Products |

|---|---|---|

| Hydroxyl Radical (•OH) | Hydroxylation | Hydroxylated trichlorodibenzofurans |

| Hydroxyl Radical (•OH) | Aromatic Ring Cleavage | Chlorinated phenols, Chlorinated catechols |

| Hydroxyl Radical (•OH) | Dechlorination-Hydroxylation | Dichlorohydroxydibenzofurans |

Ecotoxicological Research and Mechanistic Investigations in Non Human Biota

Molecular Mechanisms of PCDF Interaction with Cellular Receptors

The primary mechanism by which many PCDFs exert their biological and toxic effects is through interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor present in a wide range of organisms. nih.govnih.gov Activation of the AhR initiates a cascade of downstream events, including altered gene expression and the induction of various enzymes. whoi.edu

The binding affinity of a PCDF congener to the AhR is a critical determinant of its potential toxicity. High-affinity binding is a prerequisite for the receptor's activation and subsequent downstream effects. nih.gov Structurally, high-affinity ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) are planar molecules with chlorine atoms in the lateral positions (2, 3, 7, and 8). nih.gov

For 2,6,7-Trichlorodibenzofuran, the absence of chlorine at the critical '3' position significantly reduces its structural fit within the AhR binding pocket. Consequently, non-2,3,7,8-substituted congeners are characterized by markedly lower binding affinities compared to their 2,3,7,8-substituted counterparts. Research on other non-2,3,7,8-substituted PCDFs, such as 1,3,6,8-TCDF and 2,4,6,8-TCDF, has shown that while they may compete with TCDD for binding to the rat cytosolic receptor protein, their binding avidities are substantially weaker. nih.gov Some non-laterally substituted congeners have been identified as weak AhR agonists or even antagonists, capable of inhibiting the receptor activation by more potent compounds. nih.govnih.gov Given its substitution pattern, this compound is expected to be a very weak AhR agonist with low binding affinity.

Upon binding by an agonist, the AhR translocates to the cell nucleus, dimerizes with the AhR nuclear translocator (ARNT) protein, and binds to specific DNA sequences known as dioxin-responsive elements (DREs). whoi.edu This process initiates the transcription of a suite of genes, most notably those encoding for Cytochrome P450 monooxygenases, such as CYP1A1. whoi.edunih.gov

The induction of these enzymes can be measured through several catalytic assays:

Aryl Hydrocarbon Hydroxylase (AHH): A measure of the metabolic activity of CYP1A enzymes, often using benzo[a]pyrene (B130552) as a substrate. nih.gov

Ethoxyresorufin-O-deethylase (EROD): A highly sensitive and specific marker for CYP1A1 induction, where the conversion of ethoxyresorufin to resorufin (B1680543) is quantified. nih.govnih.govnih.gov

Because the induction of these enzymes is a direct consequence of AhR activation, compounds with low AhR binding affinity are poor inducers. Studies on non-2,3,7,8-substituted TCDFs have confirmed their limited ability to induce AHH and EROD activity in cell cultures. nih.gov For example, 1,3,6,8- and 2,4,6,8-TCDF were found to be very weak inducers and, at sufficient concentrations, could antagonize the potent induction of these enzymes by TCDD. nih.gov Therefore, this compound is predicted to have minimal to negligible capacity to induce CYP1A1, AHH, or EROD activity in non-human biota.

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools used to predict the biological or toxicological activities of chemicals based on their molecular structures. tandfonline.comresearchgate.net These models are integral to ecotoxicology for screening chemicals, prioritizing testing, and filling data gaps, thereby reducing the need for extensive animal testing. nih.gov

The development of a QSAR/QSTR model involves several key steps. First, a dataset of compounds with known ecotoxicity values (e.g., LC50) is compiled. researchgate.net Next, a series of numerical values, known as molecular descriptors, are calculated for each compound to represent its structural, physicochemical, and electronic properties. tandfonline.com Statistical or machine learning algorithms are then used to build a mathematical model that correlates these descriptors with the observed toxicity. The model's predictive power is then rigorously validated using both internal and external sets of chemicals not used in the model's development. researchgate.net While numerous QSAR models have been developed for various classes of environmental contaminants, specific, validated models focusing solely on the ecotoxicity of this compound are not prominent in the literature, again due to the research focus on more toxic congeners.

For halogenated aromatic hydrocarbons like PCDFs, several classes of molecular descriptors have been identified as crucial for predicting their ecotoxicological potency. These descriptors quantify the molecular features that govern their interaction with biological systems.

Key Molecular Descriptors for PCDF Ecotoxicity:

| Descriptor Class | Specific Examples | Relevance to Toxicity |

|---|---|---|

| Hydrophobicity | Octanol-water partition coefficient (log Kow) | Governs the compound's partitioning behavior in the environment and its potential for bioaccumulation in fatty tissues of organisms. |

| Electronic Properties | Partial atomic charges, HOMO/LUMO energies, dipole moment | Influence the compound's ability to participate in electrostatic and van der Waals interactions, which are critical for binding to receptors like the AhR. The distribution of chlorine atoms significantly alters these properties. |

| Steric/Geometric Properties | Molecular volume, surface area, planarity, specific chlorine substitution pattern | Determine the overall size and shape of the molecule. For AhR binding, a planar or near-planar conformation is essential for fitting into the receptor's binding site. The lack of lateral chlorines in 2,6,7-TCDF disrupts this key geometric requirement. |

Data sourced from general principles of QSAR modeling for halogenated aromatic hydrocarbons.

The molecular structure of this compound, particularly its non-planar chlorine substitution pattern, directly impacts these descriptors in a way that predicts low AhR binding and, consequently, low dioxin-like ecotoxicological potency.

Toxic Equivalency Factor (TEF) Derivation and Application in Environmental Risk Assessment for Non-Human Organisms

Environmental samples are often contaminated with complex mixtures of dioxin-like compounds, making risk assessment challenging. The Toxic Equivalency Factor (TEF) approach was developed as a tool to simplify this process. wikipedia.orgnih.gov This methodology expresses the toxicity of individual dioxin-like compounds in terms of an equivalent toxicity to the most potent congener, 2,3,7,8-TCDD, which is assigned a TEF of 1.0. wikipedia.org

The inclusion of a compound in the TEF scheme is based on a set of rigorous criteria:

Structural similarity to PCDDs or PCDFs. wikipedia.org

Ability to bind to the Aryl Hydrocarbon Receptor (AhR). wikipedia.org

Capacity to elicit AhR-mediated biochemical and toxic responses. wikipedia.org

Persistence and accumulation in the food chain. wikipedia.org

Crucially, the World Health Organization (WHO) and other regulatory bodies have only assigned TEFs to PCDD and PCDF congeners that have chlorine atoms in the 2, 3, 7, and 8 positions. nih.govresearchgate.net Congeners lacking this specific lateral substitution pattern, such as this compound, are not included in the TEF scheme and are considered to have negligible dioxin-like toxicity. Their contribution to the total Toxic Equivalency (TEQ) of a mixture, which is calculated by summing the product of the concentration of each congener and its respective TEF, is therefore assumed to be zero. cdc.gov

The TEFs for dioxin-like compounds can differ between taxonomic groups, reflecting species-specific differences in sensitivity. The WHO has established TEFs for fish, birds, and mammals to be used in ecological risk assessments. nih.govresearchgate.net

WHO Toxic Equivalency Factors (TEFs) for 2,3,7,8-Substituted PCDFs in Non-Human Biota

| PCDF Congener | TEF for Fish | TEF for Birds | TEF for Mammals |

|---|---|---|---|

| 2,3,7,8-TCDF | 0.05 | 1 | 0.1 |

| 1,2,3,7,8-PeCDF | 0.05 | 0.1 | 0.03 |

| 2,3,4,7,8-PeCDF | 0.5 | 1 | 0.3 |

| 1,2,3,4,7,8-HxCDF | 0.1 | 0.1 | 0.1 |

| 1,2,3,6,7,8-HxCDF | 0.1 | 0.1 | 0.1 |

| 1,2,3,7,8,9-HxCDF | - | 0.1 | 0.1 |

| 2,3,4,6,7,8-HxCDF | 0.1 | 0.1 | 0.1 |

| 1,2,3,4,6,7,8-HpCDF | 0.01 | 0.01 | 0.01 |

| 1,2,3,4,7,8,9-HpCDF | - | 0.01 | 0.01 |

| OCDF | 0.0001 | 0.0001 | 0.0003 |

| This compound | Not Assigned | Not Assigned | Not Assigned |

Data sourced from Van den Berg et al. (2006) and other WHO reports. A dash (-) indicates no TEF was derived. qia.go.kr

Congener-Specific Relative Potency Assessment

For a congener to be considered for a TEF assignment, it must exhibit a structural relationship to TCDD, bind to the AhR, elicit AhR-mediated biochemical and toxic responses, and be persistent and bioaccumulative. The majority of toxicological research has focused on the 17 congeners of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) that have chlorine atoms in the 2, 3, 7, and 8 positions, as these are the most toxicologically active. nih.gov

Currently, there is a significant lack of specific ecotoxicological data for this compound. As this congener does not possess the 2,3,7,8-chlorine substitution pattern, it is generally considered to have a much lower, or negligible, toxic potency compared to TCDD and other 2,3,7,8-substituted congeners. Consequently, it has not been assigned a TEF value by international bodies such as the World Health Organization (WHO). The absence of a TEF for this compound means that it is not typically included in the calculation of total toxic equivalency (TEQ) in environmental risk assessments.

The following table provides the TEF values for the toxicologically significant PCDF congeners, illustrating the focus on the 2,3,7,8-substituted compounds.

| Compound | WHO 2005 TEF for Mammals | WHO 2005 TEF for Fish | WHO 2005 TEF for Birds |

| 2,3,7,8-Tetrachlorodibenzofuran | 0.1 | 0.05 | 1 |

| 1,2,3,7,8-Pentachlorodibenzofuran | 0.03 | 0.05 | 0.1 |

| 2,3,4,7,8-Pentachlorodibenzofuran | 0.3 | 0.5 | 1 |

| 1,2,3,4,7,8-Hexachlorodibenzofuran | 0.1 | 0.1 | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzofuran | 0.1 | 0.1 | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzofuran | 0.1 | 0.1 | 0.1 |

| 2,3,4,6,7,8-Hexachlorodibenzofuran | 0.1 | 0.1 | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzofuran | 0.01 | 0.01 | 0.01 |

| 1,2,3,4,7,8,9-Heptachlorodibenzofuran | 0.01 | 0.01 | 0.01 |

| Octachlorodibenzofuran | 0.0003 | 0.00001 | 0.0001 |

Data sourced from the World Health Organization's 2005 re-evaluation of TEFs.

Research on Mixture Ecotoxicity in Environmental Samples

In natural environments, organisms are exposed to complex mixtures of various chemical compounds, including numerous congeners of PCDDs and PCDFs. The ecotoxicity of these environmental mixtures is a significant area of research. The TEF methodology is the primary tool used to assess the combined risk of these mixtures. wikipedia.orgornl.gov This approach assumes that the toxic effects of the individual congeners are additive. The total toxic equivalency (TEQ) of a mixture is calculated by summing the product of the concentration of each congener and its respective TEF.

Research on the ecotoxicity of environmental samples, such as sediments, soils, and biota, often focuses on quantifying the concentrations of the 2,3,7,8-substituted congeners to calculate the total TEQ. This value is then used to predict the potential for adverse effects on wildlife populations. Studies have investigated the relationship between TEQ levels in the environment and various biological endpoints in fish, birds, and mammals, including early life stage mortality, reproductive impairments, and developmental abnormalities. nih.gov

The following table outlines the general approach for assessing the ecotoxicity of a PCDF mixture in an environmental sample.

| Step | Description |

| 1. Sample Collection | Collection of environmental media (e.g., sediment, fish tissue). |

| 2. Chemical Analysis | Extraction and quantification of individual PCDF congeners, focusing on the 2,3,7,8-substituted compounds. |

| 3. TEQ Calculation | The concentration of each 2,3,7,8-substituted congener is multiplied by its specific TEF, and the results are summed to determine the total TEQ of the mixture. |

| 4. Risk Characterization | The calculated TEQ is compared to established toxicity reference values for relevant ecological receptors to assess the potential for adverse effects. |

Advanced Analytical Methodologies for 2,6,7 Trichlorodibenzofuran Quantification

Chromatographic Separation and Mass Spectrometry Techniques

Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone for the analysis of PCDFs. nih.gov This combination allows for the separation of complex mixtures and the specific identification and quantification of target compounds.

High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS) is recognized as the 'gold standard' for the trace analysis of PCDDs and PCDFs, including 2,6,7-Trichlorodibenzofuran. waters.com This powerful technique provides exceptional selectivity and sensitivity, enabling detection at the picogram per liter (pg/L) range. waters.com The high resolving power of the mass spectrometer allows for the differentiation of masses to the fourth decimal place, which is crucial for distinguishing target analytes from matrix interferences. waters.com

The U.S. Environmental Protection Agency (EPA) Method 1613 is a widely adopted protocol that specifies the use of HRGC-HRMS for the analysis of tetra- through octa-chlorinated dioxins and furans in various matrices. waters.comjmst.info This method's stringent criteria ensure reliable and accurate data for regulatory and monitoring purposes. The primary advantage of HRGC-HRMS lies in its ability to separate isomeric compounds, which is essential as the toxicity of PCDF congeners varies significantly. chromatographyonline.com While traditional methods may require two separate HRMS instruments and columns with analysis times up to 90 minutes, advancements in column technology aim to resolve critical isomer pairs on a single column, reducing analysis time and increasing sample throughput. chromatographyonline.com

Table 1: Key Performance Parameters of HRGC-HRMS for PCDF Analysis

| Parameter | Typical Value/Capability | Significance |

|---|---|---|

| Detection Limit | 0.1 to 0.2 ng/kg (wet weight basis) in tissue | Enables quantification at environmentally relevant concentrations. publications.gc.ca |

| Mass Resolution | >10,000 | Separates target ions from interfering ions of the same nominal mass. nih.gov |

| Selectivity | High | Differentiates between different PCDF congeners and other chlorinated compounds. nih.gov |

| Accuracy | High | Ensured through the use of isotope dilution and labeled standards. nih.gov |

Effective sample preparation is a critical prerequisite for the successful trace analysis of this compound. The goal is to isolate the target analyte from complex sample matrices such as soil, sediment, biological tissues, and food, while removing interfering compounds. nih.govbiotage.com Traditional methods like liquid-liquid extraction (LLE) can be labor-intensive and consume large volumes of organic solvents. nih.govresearchgate.net

Solid Phase Extraction (SPE) has emerged as a more efficient alternative to LLE. nih.gov SPE utilizes a solid sorbent packed in a cartridge or disk to retain the analytes of interest from a liquid sample. nih.govresearchgate.net The retained compounds are then eluted with a small volume of an appropriate solvent. This technique reduces solvent consumption, simplifies the procedure, and can be automated for high-throughput analysis. nih.gov For PCDF analysis, various sorbents are employed, including silica-based materials, polymers, and carbon-based sorbents, which are particularly effective for trapping planar molecules like PCDFs. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful tool used in the cleanup process. It can be used to fractionate the sample extract, separating PCDFs from other classes of compounds like polychlorinated biphenyls (PCBs) and other persistent organic pollutants (POPs). waters.com This fractionation step significantly reduces matrix complexity, leading to improved performance of the subsequent HRGC-HRMS analysis. Automated cleanup systems often combine multiple chromatographic steps, such as using alumina, silica, and carbon columns, to achieve the high degree of purity required for trace-level detection. publications.gc.ca

Table 2: Comparison of Sample Cleanup Techniques for PCDF Analysis

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. tiaft.org | Inexpensive and simple for certain matrices. tiaft.org | Labor-intensive, requires large solvent volumes, potential for emulsion formation. nih.gov |

| Solid Phase Extraction (SPE) | Adsorption of analytes onto a solid sorbent followed by selective elution. nih.gov | Reduced solvent use, high recovery, easily automated, various sorbent selectivities. nih.govnih.gov | Can be more expensive than LLE, method development may be required. |

| HPLC Fractionation | Separation of compounds based on their differential partitioning between a mobile and stationary phase. waters.com | High-resolution separation, effective for complex extracts, automated. | Requires specialized equipment, can be time-consuming. |

Immunochemical Methods for PCDF Detection (e.g., Enzyme Immunoassay Specificity and Cross-Reactivity)

Immunochemical methods, such as enzyme-linked immunosorbent assays (ELISAs), offer a rapid and cost-effective approach for screening large numbers of samples for the presence of PCDFs. nih.govmdpi.com These assays utilize the specific binding between an antibody and its target antigen (in this case, a PCDF or a related compound). d-nb.info The primary advantage of immunoassays is their high throughput and simplicity, making them suitable for initial screening before confirmatory analysis by HRGC-HRMS. nih.gov

Application of Isotope Dilution and Internal Standard Methodologies in Quantification

Isotope dilution mass spectrometry (IDMS) is the definitive method for accurate quantification in trace analysis of PCDFs. nih.govthermofisher.com This technique is considered the most effective way to compensate for matrix effects and potential analyte loss during the extensive sample preparation and cleanup process. taylorandfrancis.comnih.gov

The procedure involves adding a known amount of an isotopically labeled analog of the target analyte (e.g., ¹³C₁₂-2,6,7-Trichlorodibenzofuran) to the sample before extraction. rudn.ru This labeled compound serves as an internal standard . Because the labeled standard is chemically identical to the native analyte, it behaves in the same way throughout the extraction, cleanup, and chromatographic analysis. taylorandfrancis.com

Quantification is based on the ratio of the response of the native analyte to the response of the labeled internal standard, rather than on the absolute response of the analyte. taylorandfrancis.com This ratio remains constant even if analyte is lost during sample processing, thus correcting for recovery losses and variations in instrument response. thermofisher.com The use of multiple internal standards, such as surrogate standards added before extraction and recovery standards added just before analysis, further enhances the accuracy and reliability of the quantification. thermofisher.com

Quality Assurance and Quality Control Protocols in Environmental Trace Analysis

Rigorous Quality Assurance (QA) and Quality Control (QC) protocols are essential to ensure that analytical data for this compound are reliable, defensible, and of known quality. traceelements.comct.gov These protocols encompass all stages of the analytical process, from sample collection to data reporting.

Key QA/QC elements include:

Method Blanks: Analyzing a sample free of analyte to check for contamination from reagents, glassware, or the laboratory environment. traceelements.com

Spiked Samples: Adding a known amount of the analyte to a sample (matrix spike) to assess the accuracy and recovery of the method in a specific matrix.

Duplicates/Replicates: Analyzing duplicate samples to assess the precision of the method.

Calibration Verification: Regularly analyzing calibration standards to ensure the instrument's response remains stable and accurate. traceelements.com

Certified Reference Materials (CRMs): Analyzing materials with a known, certified concentration of the analyte to provide an independent assessment of method accuracy.

Standard Operating Procedures (SOPs): Following detailed, written procedures for all aspects of the analysis to ensure consistency. healtheffects.org

Data Validation: A systematic process of reviewing data against a set of established criteria to determine its usability for the intended purpose. ct.gov

Regulatory bodies and accreditation organizations often mandate specific QA/QC procedures, such as those outlined in EPA methods, to ensure data comparability and legal defensibility. healtheffects.orgapvma.gov.au

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Polychlorinated dibenzofurans (PCDFs) |

| Polychlorinated dibenzo-p-dioxins (PCDDs) |

Computational and Theoretical Approaches in 2,6,7 Trichlorodibenzofuran Research

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules from first principles. nih.gov DFT is used to compute a wide range of molecular descriptors that help in understanding the toxicity and reactivity of compounds like PCDFs. researchgate.net These calculations provide a foundational understanding of a molecule's intrinsic characteristics.

DFT can be used to determine optimized molecular geometry, electronic properties such as ionization potential and electron affinity, and spectroscopic parameters. mdpi.commdpi.com For instance, a Quantitative Structure Toxicity Relationship (QSTR) study on a set of 35 PCDFs utilized the DFT method (B3LYP/6-31G*) to compute quantum molecular descriptors, which were then used to build a predictive model for toxicity. researchgate.net Such models are crucial for environmental risk assessment of polychlorinated aromatic compounds. researchgate.net

While detailed DFT analyses specifically for 2,6,7-trichlorodibenzofuran are not extensively published, predicted computational data for its basic properties are available.

Table 1: Predicted Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H5Cl3O | uni.lu |

| Monoisotopic Mass | 269.9406 Da | uni.lu |

| XlogP | 5.7 | uni.lu |

| Predicted CCS ([M+H]+) | 153.6 Ų | uni.lu |

| Predicted CCS ([M-H]-) | 158.9 Ų | uni.lu |

CCS: Collision Cross Section. XlogP is a measure of hydrophobicity.

These descriptors are fundamental inputs for more complex models that predict the compound's behavior and interactions. The reactivity of PCDFs, such as their susceptibility to degradation, can also be explored. For example, a DFT study on the related 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) investigated its reaction mechanisms with hydrogen peroxide, providing molecular-level insights into its potential transformation in the environment. acs.org

Molecular Modeling and Simulation Studies

Molecular modeling and simulation extend beyond the electronic structure to explore the dynamic behavior of molecules and their interactions with biological systems. These techniques are vital for understanding the mechanisms of toxicity for compounds like this compound.

The toxicity of many PCDFs is mediated through their binding to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.govnih.gov Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a receptor like AhR. mdpi.com This method evaluates the binding affinity and orientation of the ligand, providing insights into its potential to activate the receptor. researchgate.net

While specific docking studies for this compound are not prominent in the literature, the methodology is well-established for AhR ligands. nih.govmdpi.com The process involves:

Receptor and Ligand Preparation: Obtaining or modeling the 3D structures of the AhR and the ligand.

Docking Simulation: Using algorithms to explore possible binding poses of the ligand within the receptor's binding site.

Scoring and Analysis: Ranking the poses based on scoring functions that estimate binding affinity and analyzing the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. researchgate.net

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and conformational changes of the receptor-ligand complex over time, offering a more dynamic and realistic view of the interaction.

Computational methods are instrumental in predicting and understanding the chemical transformations that PCDFs may undergo. This includes metabolic pathways in biological systems and degradation pathways in the environment. Quantum chemical calculations, as mentioned earlier, are key to this process. nih.gov

For example, theoretical studies on the reaction of 2,3,7,8-TCDF with radicals have been used to explore its degradation mechanisms. acs.org By calculating the energy barriers for different potential reaction steps, researchers can identify the most likely pathways. acs.org This knowledge is critical for developing remediation strategies and understanding the persistence of these compounds. Although this research was not performed on this compound, the same theoretical principles apply to elucidating its potential reaction pathways.

Bioinformatics and Cheminformatics Applications in PCDF Research

Bioinformatics and cheminformatics integrate computer science, chemistry, and biology to analyze large datasets of chemical and biological information. springernature.com In PCDF research, these fields are primarily applied through the development of Quantitative Structure-Activity Relationship (QSAR) models. neovarsity.orgopenbioinformaticsjournal.com

QSAR models establish a mathematical relationship between the structural or physicochemical properties of a chemical and its biological activity or toxicity. nih.govnih.gov For PCDFs, QSAR studies aim to predict the toxicity of different congeners based on a set of calculated molecular descriptors. researchgate.net These descriptors can include:

1D Descriptors: Molecular weight, atom counts. neovarsity.org

2D Descriptors: Topological indices, molecular fingerprints. neovarsity.org

3D Descriptors: Molecular shape and electronic properties (e.g., from DFT). openbioinformaticsjournal.com

A study of 35 PCDFs successfully developed a QSTR model using descriptors calculated from DFT, which showed high predictive accuracy for toxicity. researchgate.net Such models are invaluable for prioritizing congeners for further toxicological testing and for assessing the risks of complex PCDF mixtures found in the environment, which would likely include this compound. researchgate.netresearchgate.net These in-silico approaches help fill data gaps for less-studied congeners and reduce the need for extensive animal testing. researchgate.net

Table 2: Relevant Compound Names

| Compound Name |

|---|

| This compound |

| 2,3,7,8-Tetrachlorodibenzofuran |

| Polychlorinated dibenzofurans |

Emerging Research Directions and Future Perspectives for 2,6,7 Trichlorodibenzofuran Studies

Development of Advanced Bioremediation and Remediation Strategies

The persistent nature of 2,6,7-TrCDF in the environment has spurred research into innovative and sustainable methods for its removal from contaminated matrices such as soil, sediment, and water. mdpi.comresearchgate.net Advanced bioremediation and remediation strategies are at the forefront of these efforts, aiming to be both effective and ecologically sound. mdpi.com

Bioremediation, which utilizes microorganisms to neutralize or remove pollutants, is a key area of development. researchgate.net Research has identified specific bacterial strains capable of degrading chlorinated dibenzofurans. For instance, some bacteria possess angular dioxygenases that can initiate the breakdown of these compounds. elsevierpure.comnih.gov The bacterium Sphingomonas sp. strain RW1 has demonstrated the ability to degrade several mono- and dichlorinated dibenzofurans, although its efficacy against more highly chlorinated congeners is limited. researchgate.net Fungi, particularly white-rot fungi, are also being investigated for their potential to degrade complex organic pollutants through the action of their ligninolytic enzymes. researchgate.net Future research is likely to focus on identifying and engineering novel microbial consortia with enhanced metabolic capabilities for the complete degradation of 2,6,7-TrCDF. mdpi.com The integration of genetic and molecular tools can further optimize these bioremediation processes. mdpi.com

Beyond bioremediation, other advanced remediation techniques are being explored. These can be broadly categorized into in-situ (treating the contamination in place) and ex-situ (excavating and treating the contaminated material elsewhere) methods. jrte.org In-situ options include chemical oxidation and soil vapor extraction, while ex-situ methods may involve thermal desorption or landfilling in engineered facilities. jrte.org The choice of remediation technique is often site-specific, depending on the nature and extent of contamination. nepc.gov.au A hierarchical approach to site cleanup is often preferred, prioritizing on-site treatment to destroy contaminants or reduce their hazard to acceptable levels. nepc.gov.au

Table 1: Examples of Advanced Bioremediation and Remediation Strategies

| Strategy | Description | Key Research Findings |

|---|---|---|

| Microbial Degradation | Utilization of bacteria and fungi to break down 2,6,7-TrCDF. | Certain bacterial strains possess dioxygenase enzymes capable of initiating the degradation of chlorinated dibenzofurans. elsevierpure.comnih.gov White-rot fungi show potential for degrading complex organic pollutants. researchgate.net |

| In-Situ Chemical Oxidation | Introduction of chemical oxidants into the contaminated area to destroy pollutants. | Can be effective for a range of organic contaminants, but careful implementation is needed to avoid unintended byproducts. |

| Ex-Situ Thermal Desorption | Heating excavated soil to volatilize contaminants, which are then collected and treated. | A well-established technology for treating soils contaminated with semi-volatile organic compounds. |

| Phytoremediation | The use of plants to remove, degrade, or contain contaminants in soil and water. | An emerging, cost-effective technology, though the types of plants and contaminants it can address are specific. researchgate.net |

Refinement of Environmental Transport and Fate Modeling Paradigms

Understanding the movement and persistence of 2,6,7-TrCDF in the environment is crucial for assessing exposure risks and developing effective management plans. cdc.gov Environmental fate and transport models are essential tools for predicting how this compound will behave after its release. researchgate.net These models consider various processes, including atmospheric transport, deposition, and partitioning between different environmental compartments such as air, water, soil, and biota. cdc.govnih.gov

Polychlorinated dibenzofurans are known to undergo long-range atmospheric transport, meaning they can be found in regions far from their original sources. osti.govacs.orgacs.org They can exist in the atmosphere in both the vapor phase and bound to particulate matter. osti.govaaqr.org The partitioning between these two phases is influenced by factors like temperature and the specific properties of the PCDF congener. osti.gov Deposition from the atmosphere, through both wet (rain and snow) and dry processes, is a significant pathway for the entry of these compounds into terrestrial and aquatic ecosystems. nih.govaaqr.org

Future research in this area will focus on refining the accuracy of these models. This includes improving the input parameters, such as the physicochemical properties of 2,6,7-TrCDF, and better characterizing the environmental conditions that influence its transport and transformation. researchgate.netnih.gov Non-steady-state multimedia fate models are also being developed to understand the long-term environmental fate of these compounds. nih.gov Additionally, there is a need for more sophisticated models that can predict the bioaccumulation of 2,6,7-TrCDF in food webs, which is a critical exposure pathway for both wildlife and humans. service.gov.ukornl.gov

Integration of Multi-Omics Approaches in Ecotoxicological Investigations

To gain a deeper understanding of the toxic effects of 2,6,7-TrCDF at the molecular level, researchers are increasingly turning to "multi-omics" approaches. nih.govnih.gov These technologies, which include genomics, transcriptomics, proteomics, and metabolomics, allow for a comprehensive analysis of the changes that occur in an organism's genes, RNA, proteins, and metabolites following exposure to a toxicant. nih.govscienceopen.com

Transcriptomics, for example, can reveal which genes are turned on or off in response to 2,6,7-TrCDF exposure. nih.gov Proteomics provides a snapshot of the proteins that are being expressed, which can indicate the cellular processes being affected. taylorfrancis.comamanote.com Metabolomics analyzes the small molecules involved in metabolism, offering insights into disruptions in metabolic pathways. researchgate.netmetabolomicsworkbench.org

By integrating data from these different "omics" layers, scientists can build a more complete picture of the mechanisms of toxicity. nih.govtaylorfrancis.com This can help to identify sensitive biomarkers of exposure and effect, and to better understand the adverse outcome pathways that link a molecular initiating event to an adverse outcome at the whole organism or population level. taylorfrancis.com The application of multi-omics in ecotoxicology is a rapidly growing field that holds great promise for improving our ability to assess the risks of chemicals like 2,6,7-TrCDF to environmental health. nih.govunimore.it

Table 2: Overview of Multi-Omics Technologies in Ecotoxicology

| Omics Technology | Level of Biological Organization Studied | Information Provided |

|---|---|---|

| Genomics | DNA | Changes in gene structure and organization. |

| Transcriptomics | RNA | Alterations in gene expression (which genes are turned on or off). nih.gov |

| Proteomics | Proteins | Changes in the abundance and modification of proteins, revealing effects on cellular machinery. taylorfrancis.comamanote.com |

| Metabolomics | Metabolites | Disruptions in metabolic pathways and cellular energy processes. researchgate.netmetabolomicsworkbench.org |

Interdisciplinary Studies on PCDF Dynamics in Complex Environmental and Biological Systems

Addressing the challenges posed by 2,6,7-TrCDF requires a collaborative, interdisciplinary approach. nepc.gov.au This involves integrating knowledge from various fields, including chemistry, biology, toxicology, environmental science, and engineering. nih.gov The analysis of PCDF congeners in complex environmental matrices, such as sediment, biota, and water, is a critical component of this research. nih.govepa.goveurofinsus.com Advanced analytical techniques, such as high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS), are necessary to accurately identify and quantify specific congeners like 2,6,7-TrCDF. eurofinsus.comeurofins.de

Chemometric techniques, which involve the use of statistical and mathematical methods to analyze chemical data, are also being employed to identify the sources of PCDF contamination. tandfonline.com By examining the unique patterns of different PCDF congeners in environmental samples, researchers can often trace the contamination back to its origin. tandfonline.com

Future interdisciplinary studies will likely focus on developing a more holistic understanding of the entire lifecycle of 2,6,7-TrCDF, from its formation and release to its ultimate fate in the environment and its effects on ecosystems and human health. This will require the development of integrated models that can link sources, environmental transport and fate, exposure, and toxicological effects. Such a comprehensive understanding is essential for the development of effective, science-based policies and regulations to manage the risks associated with this and other persistent organic pollutants.

常见问题

Basic Question: What analytical methods are recommended for detecting 2,6,7-Trichlorodibenzofuran in environmental samples?

Answer:

High-resolution gas chromatography coupled with mass spectrometry (HRGC/HRMS) is the gold standard for detecting 2,6,7-TriCDF at trace levels in environmental matrices. For method optimization, use a mobile phase of acetonitrile, water, and glacial acetic acid (70:30:0.1) to enhance chromatographic separation and reduce co-elution with structurally similar congeners . Commercial standards (e.g., 50 µg/mL in toluene, CAS 83704-45-4) are critical for calibration and quality control, ensuring accurate quantification .

Basic Question: How do solubility and matrix effects influence the extraction efficiency of 2,6,7-TriCDF?

Answer:

2,6,7-TriCDF is highly lipophilic (log Kow >6), necessitating non-polar solvents like toluene or 10% toluene/nonanol mixtures for efficient extraction from solid matrices (e.g., soil, sediment). Matrix effects, particularly from organic matter, can reduce recovery rates by 15–30%; pre-treatment with sulfuric acid silica gel or activated carbon is recommended to remove interfering compounds .

Advanced Question: What experimental design considerations are critical for assessing isomer-specific toxicity of 2,6,7-TriCDF compared to other trichlorodibenzofuran isomers?

Answer:

Isomer-specific toxicity studies require:

- Structural characterization : Confirm positional chlorine substitution via nuclear magnetic resonance (NMR) or X-ray crystallography.

- In vitro assays : Use Ah receptor (AhR) luciferase reporter gene systems to compare transcriptional activation potency across isomers.

- Dose-response modeling : Account for differences in bioaccumulation potential (e.g., 2,6,7-TriCDF vs. 1,2,3-TriCDF) using physiologically based pharmacokinetic (PBPK) models .

Contradictions in toxicity data often arise from impurities in reference standards; verify purity (>98%) via gas chromatography with electron capture detection (GC-ECD) .

Advanced Question: How can researchers resolve discrepancies in reported half-lives of 2,6,7-TriCDF in aquatic systems?

Answer:

Reported half-lives vary due to photolytic degradation rates under differing UV intensities and microbial communities. To address contradictions:

- Controlled photolysis experiments : Use solar simulators with spectral output matching natural sunlight (290–800 nm) and measure degradation products via LC-MS/MS.

- Microbial profiling : Characterize sediment microbiota using 16S rRNA sequencing to identify species responsible for anaerobic dechlorination.

- Meta-analysis : Apply multivariate regression to existing data (e.g., from the Agency for Toxic Substances and Disease Registry) to isolate key variables (pH, temperature, organic carbon) .

Advanced Question: What methodologies are employed to study the endocrine-disrupting potential of 2,6,7-TriCDF?

Answer:

Key approaches include:

- Receptor binding assays : Competitive binding studies with human estrogen receptor alpha (ERα) and thyroid receptor beta (TRβ) to quantify IC50 values.

- Transcriptomic profiling : RNA sequencing of HepG2 cells exposed to 2,6,7-TriCDF to identify dysregulated pathways (e.g., steroidogenesis, hypothalamic-pituitary-thyroid axis).

- In vivo models : Zebrafish embryos are used to assess developmental endpoints (e.g., vitellogenin induction, thyroid follicle hyperplasia) at environmentally relevant concentrations (1–100 ng/L) .

Basic Question: What are the primary sources of 2,6,7-TriCDF in environmental samples?

Answer:

2,6,7-TriCDF is a byproduct of incomplete combustion (e.g., waste incineration) and industrial processes involving chlorinated phenols. It is also a degradation product of higher chlorinated dibenzofurans (e.g., 1,2,3,6-TeCDF) under anaerobic conditions. Source apportionment requires congener-specific analysis and comparison to emission profiles from known industrial facilities .

Advanced Question: How can researchers optimize synthesis protocols for 2,6,7-TriCDF to minimize byproducts?

Answer:

Synthesis via Ullmann coupling of 2,6-dichlorophenol and 3-chlorophenol often yields mixed isomers. Optimization strategies include:

- Catalyst selection : Use palladium(II) acetate with triphenylphosphine to improve regioselectivity.

- Temperature control : Maintain reactions at 120–140°C to suppress formation of tetra- and pentachlorinated byproducts.

- Purification : Sequential column chromatography (silica gel → Florisil) with hexane/dichloromethane gradients to isolate 2,6,7-TriCDF (>95% purity) .

Basic Question: What safety protocols are essential for handling 2,6,7-TriCDF in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and NIOSH-approved respirators with organic vapor cartridges.

- Ventilation : Use fume hoods with face velocity ≥0.5 m/s to prevent inhalation exposure.

- Waste disposal : Decontaminate glassware with 10% KOH in ethanol, followed by incineration at 1,200°C to destroy dioxin-like compounds .

Advanced Question: What computational tools are available to predict the environmental fate of 2,6,7-TriCDF?

Answer:

- EPI Suite : Estimates physicochemical properties (e.g., vapor pressure, biodegradation half-life) using quantitative structure-activity relationships (QSARs).

- CoZMoMAN : Models long-range transport potential based on Arctic contamination data and partitioning coefficients.

- DEREK Nexus : Predicts metabolic pathways and toxic metabolites using rule-based algorithms .

Advanced Question: How do congener-specific differences in chlorination patterns affect the bioaccumulation of 2,6,7-TriCDF in aquatic food webs?

Answer:

The 2,6,7-chlorination pattern confers higher lipid solubility than less substituted congeners, leading to biomagnification factors (BMFs) of 10–100 in top predators (e.g., piscivorous fish). Compare tissue residues using stable isotope dilution assays (SIDAs) with [13C12]-labeled internal standards to correct for extraction losses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。